Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylbenzo[b]thiophene-2-carboxylate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves catalytic processes. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Ethyl 4-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-methylbenzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, benzothiophene derivatives have been shown to inhibit certain kinases and modulate estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.
Uniqueness
Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and methyl substitution on the benzene ring differentiate it from other benzothiophene derivatives, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
1260109-75-8 |
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Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 4-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-8(2)5-4-6-10(9)15-11/h4-7H,3H2,1-2H3 |
InChI Key |
DMRWQRAYBMLLJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)C |
Origin of Product |
United States |
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